

A Theoretical Investigation of Strontium Selenide (SrSe) Properties: A Technical Guide

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Compound of Interest

Compound Name: Strontium selenide

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Abstract: **Strontium selenide** (SrSe), an alkaline earth metal chalcogenide, has garnered significant interest for its potential applications in optoelectronic devices and as a subject of study under high-pressure conditions. Theoretical calculations, predominantly based on Density Functional Theory (DFT), serve as a powerful tool to predict and understand its fundamental properties before experimental synthesis and characterization. This guide provides an in-depth overview of the theoretically calculated structural, electronic, and mechanical properties of SrSe, summarizes key quantitative data, and outlines the computational methodologies employed in these theoretical investigations.

Computational Methodology: First-Principles Calculations

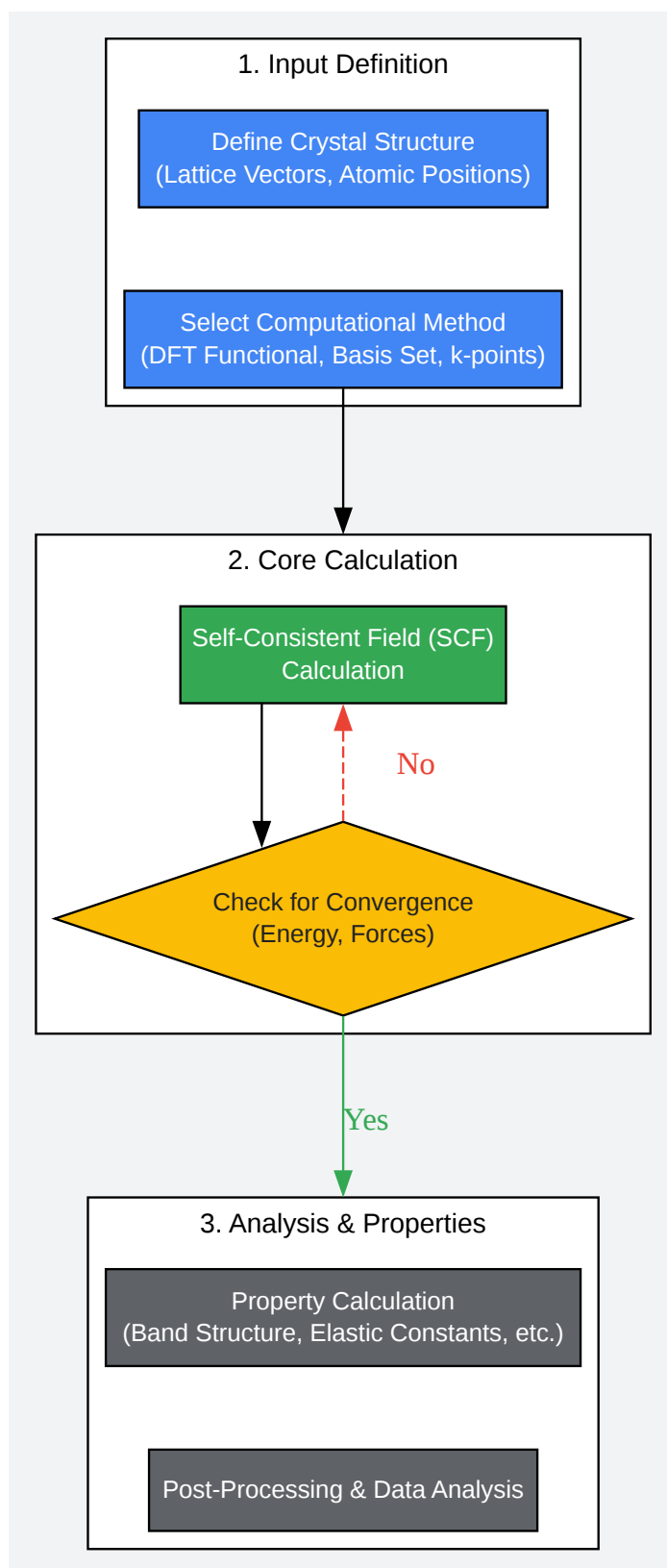
The theoretical data presented for **Strontium Selenide** are primarily derived from ab initio (first-principles) calculations, which rely on the principles of quantum mechanics to model materials from the ground up without empirical parameters.

Detailed Methodologies:

- **Density Functional Theory (DFT):** This is the most common theoretical framework used for solid-state calculations.[1][2] DFT simplifies the complex many-body problem of interacting electrons into a more manageable one by focusing on the electron density.[1] Modern DFT simulation software can compute a wide array of properties, including structural, electronic, optical, elastic, and thermodynamic characteristics.[2]

- Approximations for Exchange-Correlation Functional: Since the exact form of the exchange-correlation functional in DFT is unknown, approximations are necessary. Commonly used approximations in the study of SrSe include:
 - Local Density Approximation (LDA): A simpler functional that is often a starting point for calculations.
 - Generalized Gradient Approximation (GGA): An improvement over LDA that considers the gradient of the electron density. The Perdew-Burke-Ernzerhof (PBE) formulation of GGA is frequently used for SrSe.[3]
- Computational Approaches:
 - Plane-Wave Pseudopotential (PW-PP) Method: This approach simplifies the calculation by replacing the strong Coulomb potential of the nucleus and the core electrons with a weaker, more computationally manageable pseudopotential. The valence electron wavefunctions are then expanded in a set of plane waves.
 - Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) Method: This is one of the most accurate methods for performing electronic structure calculations in crystalline solids. It divides the unit cell into atomic spheres and an interstitial region, using different basis sets in each, without making approximations to the shape of the potential.
- Band Gap Correction: Standard DFT functionals like GGA are known to underestimate the band gap of semiconductors.[1] To obtain more accurate electronic properties, advanced methods are sometimes employed:
 - GW Approximation: This many-body perturbation theory approach provides more reliable band gap values compared to standard DFT.

The general workflow for these theoretical calculations is depicted below.

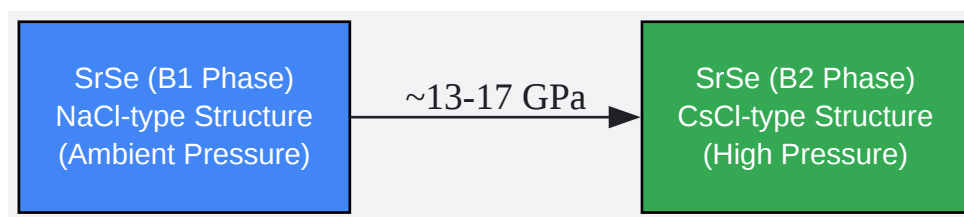


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Typical workflow for a first-principles DFT calculation of material properties.

Structural Properties

At ambient conditions, **Strontium Selenide** crystallizes in the rock-salt (NaCl) structure, also known as the B1 phase.[4] Under the application of high pressure, it undergoes a structural phase transition to the Cesium Chloride (CsCl) or B2 structure.[5] This transformation is a key characteristic of many alkaline-earth chalcogenides. Theoretical calculations have successfully predicted this phase transition, with results that are in good agreement with experimental observations.



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Pressure-induced structural phase transition in **Strontium Selenide**.

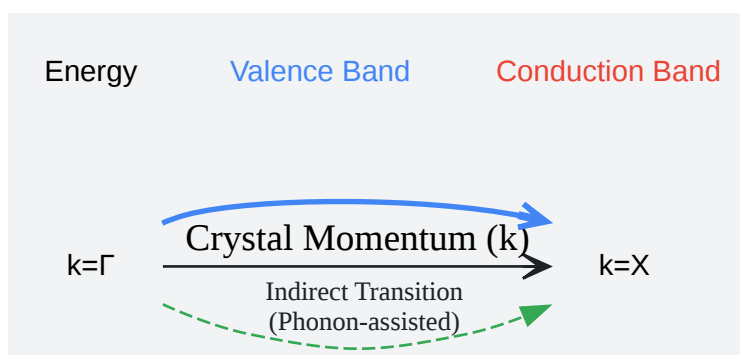
The calculated lattice parameters and transition pressures are summarized in the table below.

Property	Phase	Theoretical Value	Experimental Value
Lattice Constant (a)	B1 (NaCl)	6.24 Å[3], 6.251 Å[6]	6.23 Å[3]
	B2 (CsCl)	3.676 Å[6]	-
Phase Transition Pressure (Pt)	B1 → B2	13.6 GPa, 16 GPa	12.5 - 17.5 GPa

Electronic Properties

Theoretical studies consistently show that SrSe is a semiconductor. A key point of investigation is the nature of its band gap—whether it is direct or indirect. In a direct band gap semiconductor, the top of the valence band and the bottom of the conduction band occur at the same momentum vector (k-vector), allowing for efficient light emission.[7] In an indirect band gap material, they occur at different k-vectors, requiring the involvement of a phonon (a lattice vibration) to conserve momentum during an electronic transition.[7]

Most theoretical calculations predict that SrSe has an indirect band gap at ambient pressure, with the valence band maximum (VBM) typically at the Γ point and the conduction band minimum (CBM) at the X point of the Brillouin zone. Under high pressure, the band gap narrows, and calculations predict that SrSe will transition to a metallic state at pressures exceeding 46 GPa.



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Conceptual diagram of an indirect band gap (Γ to X) in SrSe.

The table below compares various calculated and experimentally determined band gap values for SrSe. The variation in theoretical values often stems from the different DFT functionals and computational methods used.

Band Gap Type	Theoretical Value (eV)	Experimental Value (eV)
Indirect (Γ -X)	2.21 eV (GGA)	3.81 eV, 4.53 eV[8]
Direct (Γ - Γ)	-	4.47 eV, 5.19 eV[8]

Mechanical Properties

The response of a crystal to external forces is described by its elastic constants.[9] For a cubic crystal system like SrSe, there are three independent elastic constants: C_{11} , C_{12} , and C_{44} . These constants can be calculated from first principles by applying small strains to the crystal lattice and calculating the resulting stress. From these fundamental constants, important mechanical properties like the Bulk modulus (K), Shear modulus (G), and Young's modulus (E) can be derived.[10][11]

- Bulk Modulus (K): Resistance to uniform compression.[12]
- Shear Modulus (G): Resistance to shape change at a constant volume.[10]
- Young's Modulus (E): Stiffness or resistance to elastic deformation under tensile or compressive stress.[11]

Below is a summary of theoretically calculated elastic properties for SrSe in its stable B1 phase.

Property	Unit	Calculated Value
C11	GPa	78.4
C12	GPa	12.8
C44	GPa	13.9
Bulk Modulus (K)	GPa	34.67
Shear Modulus (G)	GPa	29.8
Young's Modulus (E)	GPa	70.3

Optical and Thermoelectric Properties

Optical Properties: The interaction of SrSe with light can be predicted by calculating its frequency-dependent complex dielectric function ($\epsilon(\omega)$). From this, other important optical parameters such as the refractive index (n), extinction coefficient (k), absorption coefficient (α), and reflectivity (R) can be determined.[13][14] The static refractive index, $n(0)$, is related to the static dielectric constant, $\epsilon_1(0)$, by $n = \sqrt{\epsilon_1}$. [15] Theoretical calculations provide a static refractive index of approximately 2.12 for SrSe.

Thermoelectric Properties: Thermoelectric materials can convert heat into electricity and vice versa. Their efficiency is characterized by the dimensionless figure of merit (ZT), defined as $ZT = (S^2\sigma T)/\kappa$, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.[8][16][17] First-principles calculations combined with Boltzmann transport theory can predict these coefficients to assess a material's potential for thermoelectric applications. While detailed thermoelectric data for SrSe is sparse,

theoretical studies on related strontium chalcogenides like SrS suggest that these materials could have potential for p-type thermoelectric applications.

Conclusion

Theoretical calculations based on Density Functional Theory provide a robust framework for predicting the fundamental properties of **Strontium Selenide**. There is a strong consensus from these calculations that SrSe is an indirect band gap semiconductor at ambient conditions and undergoes a pressure-induced phase transition from the B1 (NaCl) to the B2 (CsCl) structure, findings that align well with available experimental data. Calculated structural and mechanical properties provide valuable benchmarks for material performance. While standard DFT methods underestimate the band gap, the qualitative features of the electronic structure are consistently reproduced. Future theoretical work employing more advanced computational techniques will continue to refine our understanding of SrSe's properties, guiding experimental efforts in harnessing its potential for technological applications.

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- To cite this document: BenchChem. [A Theoretical Investigation of Strontium Selenide (SrSe) Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072170#theoretical-calculation-of-strontium-selenide-properties]

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